5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
3-(1,3-Benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione is a compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzodioxole ring, a phenyl group, and a triazole ring with a thione group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Compounds with similar structures have been reported to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Pharmacokinetics
The compound’s predicted properties include a melting point of 21869° C, a boiling point of 4216° C at 760 mmHg, a density of 15 g/cm^3, and a refractive index of n20D 1.74 .
Result of action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against certain human cancer cell lines .
Preparation Methods
The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1,3-benzodioxole derivatives with phenylhydrazine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the mixture is heated to facilitate the formation of the triazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(1,3-Benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or benzodioxole groups are replaced by other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted triazole derivatives with potential biological activities.
Scientific Research Applications
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings with enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
3-(1,3-Benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring structure and exhibit similar biological activities.
Phenyltriazole derivatives: Compounds with a phenyl group attached to a triazole ring, which also show potential as therapeutic agents.
Thione-containing triazoles: These compounds have a thione group in the triazole ring and are studied for their unique chemical and biological properties.
The uniqueness of 5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol lies in its combined structural features, which contribute to its diverse range of applications and potential as a lead compound for drug development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c21-15-17-16-14(18(15)11-4-2-1-3-5-11)10-6-7-12-13(8-10)20-9-19-12/h1-8H,9H2,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBWDMDSUVQYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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